4-chloro-1-(4-nitrobenzyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(4-nitrobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro group at the 4-position and a nitrobenzyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chloro group of the pyrazole ring is replaced by the nitrobenzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide or methoxide, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-aminobenzyl)-1H-pyrazole.
Reduction: Formation of 4-chloro-1-(4-aminobenzyl)-1H-pyrazole.
Substitution: Formation of derivatives such as 4-hydroxy-1-(4-nitrobenzyl)-1H-pyrazole and 4-methoxy-1-(4-nitrobenzyl)-1H-pyrazole.
Scientific Research Applications
4-chloro-1-(4-nitrobenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(4-aminobenzyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-hydroxy-1-(4-nitrobenzyl)-1H-pyrazole: Similar structure but with a hydroxy group instead of a chloro group.
4-methoxy-1-(4-nitrobenzyl)-1H-pyrazole: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
4-chloro-1-(4-nitrobenzyl)-1H-pyrazole is unique due to the presence of both a chloro and a nitrobenzyl group, which confer distinct chemical and biological properties
Biological Activity
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that pyrazole compounds can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Induction of apoptosis via mitochondrial pathway |
Other Pyrazole Derivatives | Varies | Inhibition of cell cycle progression |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The compound this compound has shown promising results in reducing inflammation markers in vitro and in vivo. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Table 2: Anti-inflammatory Activity
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | COX-2 |
Other Pyrazole Derivatives | Varies | COX-1/COX-2 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | TBD |
Staphylococcus aureus | TBD |
Candida albicans | TBD |
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in paw edema in carrageenan-induced rat models, showcasing the compound's potential as an anti-inflammatory agent .
Anticancer Mechanisms
Another investigation explored the anticancer mechanisms of pyrazole derivatives. The study found that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .
Properties
IUPAC Name |
4-chloro-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCTGBPWUIGFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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